Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine

Catalog No.
S8155740
CAS No.
M.F
C10H20N2
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine

Product Name

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]cyclopropanamine

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C10H20N2/c1-12-6-4-9(5-7-12)8-11-10-2-3-10/h9-11H,2-8H2,1H3

InChI Key

ZIZRGMHDAVGJDR-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CNC2CC2

Canonical SMILES

CN1CCC(CC1)CNC2CC2

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine is a highly specialized, bifunctional secondary amine building block widely utilized in the synthesis of CNS-active agents, kinase inhibitors, and GPCR ligands [1]. It integrates a sterically constrained cyclopropylamine with a basic, pre-methylated piperidine ring, separated by a flexible methylene spacer. In procurement contexts, this compound is selected for its ability to introduce a solubilizing basic tail while precisely tuning the physicochemical properties (such as pKa and LogP) of the resulting active pharmaceutical ingredient (API). Its pre-functionalized nature makes it a high-value precursor for late-stage diversification and high-throughput library generation, offering predictable reactivity in amide couplings and nucleophilic aromatic substitutions (SNAr) [2].

Substituting Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine with generic alternatives like the des-methyl analog (Cyclopropyl-(piperidin-4-ylmethyl)-amine) or the isopropyl variant introduces severe process and performance liabilities. Using the des-methyl analog requires orthogonal protecting group strategies (e.g., Boc or Cbz) to prevent unwanted reactions at the secondary piperidine nitrogen during standard coupling steps, which adds at least two synthetic steps (protection and deprotection) and significantly reduces overall yield [1]. Conversely, substituting the cyclopropyl group with an isopropyl group alters the metabolic profile; the isopropyl moiety is highly susceptible to CYP450-mediated oxidation, whereas the cyclopropyl ring provides superior metabolic stability and a lower LogP [2]. Consequently, generic substitution either inflates manufacturing costs or compromises the ultimate pharmacokinetic viability of the target molecule.

Processability: Elimination of Protecting Group Steps

When integrated into parallel synthesis workflows, the pre-methylated tertiary amine of Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine allows for direct use in SNAr and amide coupling reactions without cross-reactivity. In contrast, the des-methyl comparator requires a multi-step protection/deprotection sequence. Quantitative process modeling demonstrates that utilizing this exact pre-methylated compound reduces the synthetic sequence by 2-3 steps, improving overall isolated yields by up to 40% in complex library generation compared to the unmethylated baseline [1].

Evidence DimensionSynthetic Step Count and Overall Yield
Target Compound Data1 step (direct coupling), >80% typical yield
Comparator Or BaselineCyclopropyl-(piperidin-4-ylmethyl)-amine (requires Boc-protection/deprotection, 3-4 steps, ~45-50% yield)
Quantified DifferenceEliminates 2-3 steps; increases overall yield by ~30-35% absolute
ConditionsStandard SNAr or amide coupling in parallel library synthesis

Procuring the pre-methylated building block directly reduces labor, reagent costs, and time-to-delivery in high-throughput drug discovery.

Metabolic Stability and Lipophilicity Tuning

The choice of the N-substituent on the secondary amine critically impacts the physicochemical properties of the final API. Compared to the isopropyl analog, the cyclopropyl group in this compound lowers the calculated partition coefficient (clogP) and provides a sterically similar but metabolically robust profile. Chemoinformatics analyses indicate that cyclopropyl substitution typically reduces clogP by approximately 0.2 to 0.4 units relative to isopropyl, while significantly decreasing the rate of CYP3A4-mediated N-dealkylation due to the stronger C-H bonds of the cyclopropyl ring [1].

Evidence DimensionclogP Contribution and CYP450 Liability
Target Compound DataCyclopropyl group (lower lipophilicity, high resistance to N-dealkylation)
Comparator Or BaselineIsopropyl-(1-methyl-piperidin-4-ylmethyl)-amine (higher lipophilicity, susceptible to oxidation)
Quantified DifferenceclogP reduction of ~0.2-0.4 units; extended metabolic half-life
ConditionsIn silico physicochemical profiling and standard human liver microsome (HLM) clearance models

Selecting the cyclopropyl variant helps maintain lead compounds within Lipinski's ideal physicochemical space while mitigating early-stage metabolic clearance risks.

Target Vectoring: Methylene Spacer Flexibility

The inclusion of a methylene spacer between the secondary amine and the piperidine ring provides critical conformational flexibility. Compared to direct attachment analogs, this spacer extends the basic nitrogen by approximately 1.5 Å and introduces a rotatable bond. This extension is often required for the basic tertiary amine to reach deep solvent-exposed channels or form critical salt bridges with acidic residues (e.g., Aspartate) in GPCR binding pockets, which is not possible with the rigid, directly attached comparator [1].

Evidence DimensionPharmacophore Extension and Rotatable Bonds
Target Compound DataMethylene spacer present (+1.5 Å extension, +1 rotatable bond)
Comparator Or BaselineCyclopropyl-(1-methyl-piperidin-4-yl)-amine (direct attachment, rigid)
Quantified Difference1.5 Å increase in reach for the basic center; distinct spatial vectoring
ConditionsMolecular modeling and X-ray crystallographic binding pocket analysis

This specific spacer configuration is essential for achieving high-affinity binding in targets where the basic moiety must navigate complex, deep receptor channels.

High-Throughput CNS Library Synthesis

Due to its pre-methylated piperidine and sterically hindered secondary amine, this compound is the ideal choice for rapid, parallel synthesis of central nervous system (CNS) compound libraries. It allows for direct SNAr or amide couplings without the need for protecting group manipulations, significantly accelerating the generation of GPCR and ion channel ligand libraries [1].

Lead Optimization for Metabolic Stability

In medicinal chemistry programs where lead compounds suffer from rapid metabolic clearance or high lipophilicity due to isopropyl or linear alkyl substituents, substituting with this cyclopropyl-bearing building block provides a direct, procurement-level solution to improve the pharmacokinetic profile while maintaining the required steric bulk [1].

Kinase Inhibitor Solubilization

The (1-methyl-piperidin-4-yl)methyl moiety is a classic solubilizing tail used in kinase inhibitor design. Procuring this specific bifunctional amine allows chemists to append a highly soluble, basic group to a kinase hinge-binding scaffold in a single synthetic step, optimizing both aqueous solubility and target binding affinity [1].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.162648646 g/mol

Monoisotopic Mass

168.162648646 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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